Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid
Description
Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid (CAS: 267876-09-5) is a chiral heterocyclic compound featuring a pyrrolidine core substituted with a 2-pyridinyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol . The trans configuration ensures stereochemical rigidity, making it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for peptidomimetics or kinase inhibitors.
Key properties include:
- Boiling point: 461.9°C (760 mmHg)
- Density: 1.235 g/cm³
- Purity: ≥97% (commonly supplied for research use)
The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, while the 2-pyridinyl moiety contributes to metal coordination and hydrogen-bonding interactions, critical in drug-target binding .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-10(11(9-17)13(18)19)12-6-4-5-7-16-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDNYNGCYPVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidine-2-carboxylic Acid Derivatives
- Starting Materials : Glutaric acid derivatives or other suitable precursors.
- Reaction Conditions : Mild conditions with tert-butoxycarbonyl (Boc) protection.
- Yield and Purity : High yields under optimized conditions.
Introduction of Pyridinyl Group
- Cross-Coupling Reactions : Palladium-catalyzed reactions are common for introducing aryl groups.
- Alkylation Methods : Direct alkylation with pyridinyl halides under basic conditions.
Analysis of Preparation Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid derivatives synthesis | Mild conditions, Boc protection | High | High |
| Introduction of Pyridinyl Group via Cross-Coupling | Palladium catalyst, aryl halides | Moderate to High | Moderate to High |
| Alkylation Methods | Basic conditions, pyridinyl halides | Variable | Variable |
Research Findings and Challenges
- Efficiency and Cost : The synthesis of complex pyrrolidine derivatives like Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid requires efficient and cost-effective methods to reduce production costs.
- Stereochemistry : Maintaining stereochemical purity is crucial, especially in pharmaceutical applications.
- Scalability : Scaling up synthesis while maintaining yield and purity is a significant challenge.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound’s carboxylic acid group can be generated by hydrolyzing ester precursors. For example, esters like methyl or ethyl derivatives are converted to carboxylic acids via basic hydrolysis (e.g., NaOH in ethanol) or acidic conditions (e.g., H₂SO₄ in water). This step is critical in synthesizing biologically active derivatives .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | NaOH (EtOH) | Carboxylic acid |
| 40% H₂SO₄ (aqueous) | Carboxylic acid |
Amide Coupling Reactions
The carboxylic acid group undergoes coupling with amines to form amides. Common reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) or Ph₂POCl (activated with a base). These reactions are pivotal in generating N-alkyl or N-aryl carboxamides .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Amide coupling | HATU, alkylamine | N-alkyl carboxamide |
| Ph₂POCl, arylamine | N-aryl carboxamide |
Alkylation and Amination
The compound’s pyrrolidine ring can undergo alkylation or amination. For example, reaction with alkyl bromides (e.g., allyl bromide) or amines under catalytic conditions (e.g., BF₃, Et₃SiH) introduces substituents at the C4 position, altering its biological activity .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl bromide, BF₃ | C4-alkylated derivative |
| Amination | Amine, Et₃SiH | N-substituted pyrrolidine |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., TFA in DCM) to generate the free amine. This step is essential for synthesizing compounds with exposed amine groups for further functionalization .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Boc deprotection | TFA (DCM) | Free amine |
Epimerization
The stereochemistry of the pyrrolidine ring can shift under acidic or basic conditions. For instance, basic hydrolysis (NaOH/EtOH) preserves the trans configuration, while acidic hydrolysis (H₂SO₄) induces epimerization to the cis form .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Epimerization | NaOH (EtOH) | trans configuration |
| 40% H₂SO₄ (aqueous) | cis configuration |
Key Structural Features Influencing Reactivity
-
Pyridine ring : Participates in π-π interactions and metal coordination.
-
Pyrrolidine ring : Stereocenter (C3/C4) dictates reactivity and biological activity.
-
Boc group : Protects the amine during synthesis, enabling selective reactions at other sites.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₆H₂₀N₂O₄ |
| Molecular weight | 296.3 g/mol |
| Melting point | Not explicitly reported; varies by purity |
| Solubility | Organic solvents (e.g., DCM, MeOH) |
Research and Development Trends
Recent advances focus on:
Scientific Research Applications
Boc-(±)-trans-4-(2-pyridinyl)pyrrolidine-3-carboxylic acid is a versatile compound with significant applications in pharmaceutical development, peptide synthesis, medicinal chemistry, biochemical studies, and material science . It is widely utilized in research and development due to its unique chemical properties and potential for creating innovative solutions in various fields .
Scientific Research Applications
Pharmaceutical Development: Boc-(±)-trans-4-(2-pyridinyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
Peptide Synthesis: This compound is commonly used in solid-phase peptide synthesis, allowing for the efficient construction of complex peptide sequences with enhanced stability and bioactivity .
Medicinal Chemistry: The compound is employed in the design of novel ligands for receptors, facilitating the discovery of new therapeutic agents with improved efficacy and selectivity .
Biochemical Studies: It acts as a valuable tool in studying enzyme mechanisms and interactions, helping researchers understand biological processes at a molecular level .
Material Science: This chemical is explored in the development of functional materials, such as polymers and coatings, that require specific chemical properties for enhanced performance .
Mechanism of Action
The mechanism of action of Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substitution at the 4-Position
Functional Group Variations
Biological Activity
Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy in various contexts.
Chemical Structure and Synthesis
This compound features a pyridine ring that contributes to its biological activity. The synthesis of this compound typically involves multi-step processes that include the formation of the pyrrolidine core followed by the introduction of the Boc (tert-butyloxycarbonyl) protecting group and the carboxylic acid functionality. The following table summarizes key steps in the synthesis:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Formation of pyrrolidine core |
| 2 | Boc Protection | Boc2O | Introduction of Boc group |
| 3 | Carboxylation | CO2, base (e.g., NaOH) | Formation of carboxylic acid |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins. Research indicates that it may act as an enzyme inhibitor or modulator, influencing various biochemical pathways critical for disease progression.
- Enzyme Inhibition : The compound has been shown to bind effectively to active sites on enzymes, altering their activity. For example, it has demonstrated potential as an inhibitor of aspartic proteases, which are implicated in several diseases including cancer and neurodegenerative disorders .
- Antimicrobial Activity : Studies have reported its antibacterial and antifungal properties, suggesting that derivatives of pyrrolidine can inhibit the growth of pathogenic bacteria .
- Antitumor Effects : In vitro studies have indicated that compounds similar to this compound exhibit antiproliferative activity against various human tumor cell lines, with IC50 values in the nanomolar range .
Antimalarial Activity
A study evaluated the efficacy of pyrrolidine derivatives in treating malaria. The compound showed promising results with a significant reduction in parasitemia in mouse models at dosages around 30 mg/kg/day . This positions it as a candidate for further development in antimalarial therapies.
Antitumor Activity
In another investigation, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with effective concentrations leading to over 80% regression in tumor size in xenograft models .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Boc-trans-4-(2-pyridinyl)-pyrrolidine-3-carboxylic acid?
The synthesis often involves asymmetric Michael addition reactions using chiral catalysts (e.g., catalyst F in ) to establish stereochemistry. Key steps include:
- Asymmetric induction : Catalyst-controlled addition to α,β-unsaturated carbonyl intermediates to generate the pyrrolidine core .
- Protection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, as seen in structurally related compounds (e.g., Boc-4-phenyl-pyrrolidine derivatives) .
- Functionalization : Introduction of the 2-pyridinyl moiety via cross-coupling or substitution reactions, similar to methods used for chlorophenyl or cyanophenyl analogs .
Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- X-ray crystallography : Essential for resolving absolute configurations, as misassignments of stereochemistry (e.g., cis vs. trans) have been reported in early synthetic routes .
- NOESY NMR : Detects spatial proximity of protons in the pyrrolidine ring, even in cases where substituents exhibit unexpected trans relationships .
- HPLC with chiral columns : Validates enantiomeric purity, particularly after asymmetric synthesis steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
Discrepancies often arise from overreliance on indirect methods (e.g., analogy to similar compounds). A robust approach includes:
- Multi-technique validation : Combine X-ray crystallography, NMR (e.g., NOESY), and computational modeling (DFT) to confirm configurations .
- Derivatization : Convert intermediates into crystalline derivatives (e.g., salts or esters) for unambiguous X-ray analysis, as demonstrated in corrected structural assignments of pyrrolidine-3-carboxylic acid derivatives .
Q. What strategies optimize reaction yields in multi-step syntheses of Boc-protected pyrrolidines?
- Catalyst screening : Palladium or copper catalysts enhance efficiency in pyridinyl group installation, as seen in heterocyclic analogs .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve reaction kinetics in cyclization steps .
- Temperature control : Low temperatures (0–6°C) stabilize Boc-protected intermediates, preventing decomposition .
Q. How does the 2-pyridinyl substituent influence the compound’s physicochemical and biological properties?
- Hydrogen-bonding capacity : The pyridine nitrogen participates in coordination or supramolecular interactions, as observed in crystal structures of related pyridinyl-acrylic acids .
- Bioactivity : Pyridinyl groups enhance binding to biological targets (e.g., enzymes or receptors), making the compound a candidate for drug discovery .
Comparative and Methodological Questions
Q. How does this compound compare to analogs with different aryl substituents (e.g., 4-fluorophenyl or 4-chlorophenyl)?
- Electronic effects : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity, altering reactivity in downstream modifications .
- Biological activity : Fluorophenyl derivatives exhibit enhanced metabolic stability compared to chlorophenyl analogs in medicinal chemistry studies .
Q. What are the challenges in scaling up asymmetric syntheses of this compound?
- Catalyst cost : Chiral catalysts (e.g., transition-metal complexes) may require recycling or substitution with cheaper alternatives.
- Purification : Chromatographic separation of diastereomers becomes impractical at scale; crystallization-driven processes are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
